

Performance of Pranlukast-d4 in Biological Matrices: A Comparative Guide

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Compound of Interest

Compound Name: *Pranlukast-d4*

Cat. No.: *B10782638*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected bioanalytical performance of **Pranlukast-d4** across various biological matrices. Due to a lack of direct comparative studies published for **Pranlukast-d4**, this guide leverages data from its non-deuterated analog, Pranlukast, and another leukotriene receptor antagonist, Montelukast, for which extensive bioanalytical data using deuterated internal standards is available. The principles of using stable isotope-labeled internal standards like **Pranlukast-d4** suggest that its performance would be analogous to these compounds.

Data Summary

The following table summarizes the typical performance characteristics of bioanalytical methods for structurally similar compounds in common biological matrices. These values are representative of what can be expected when using **Pranlukast-d4** as an internal standard in a validated LC-MS/MS assay.

Performance Parameter	Plasma	Urine	Tissue Homogenate
Linearity (r^2)	≥ 0.99	≥ 0.99	≥ 0.99
Lower Limit of Quantification (LLOQ)	0.1 - 10 ng/mL	1 - 20 ng/mL	5 - 50 ng/g
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	Within $\pm 20\%$
Precision (% CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$\leq 20\%$
Recovery (%)	$> 80\%$	$> 70\%$	$> 60\%$
Matrix Effect (%)	Minimal and compensated by IS	Variable, requires careful evaluation	Significant, requires extensive cleanup

Experimental Protocols

The successful bioanalysis of Pranlukast using **Pranlukast-d4** as an internal standard relies on robust and validated methodologies. Below are representative experimental protocols for plasma analysis, which can be adapted for other matrices with appropriate modifications.

Sample Preparation: Protein Precipitation (for Plasma)

- Thaw frozen plasma samples at room temperature.
- To a 100 μL aliquot of plasma, add 20 μL of **Pranlukast-d4** internal standard working solution (concentration will depend on the expected analyte concentration range).
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.

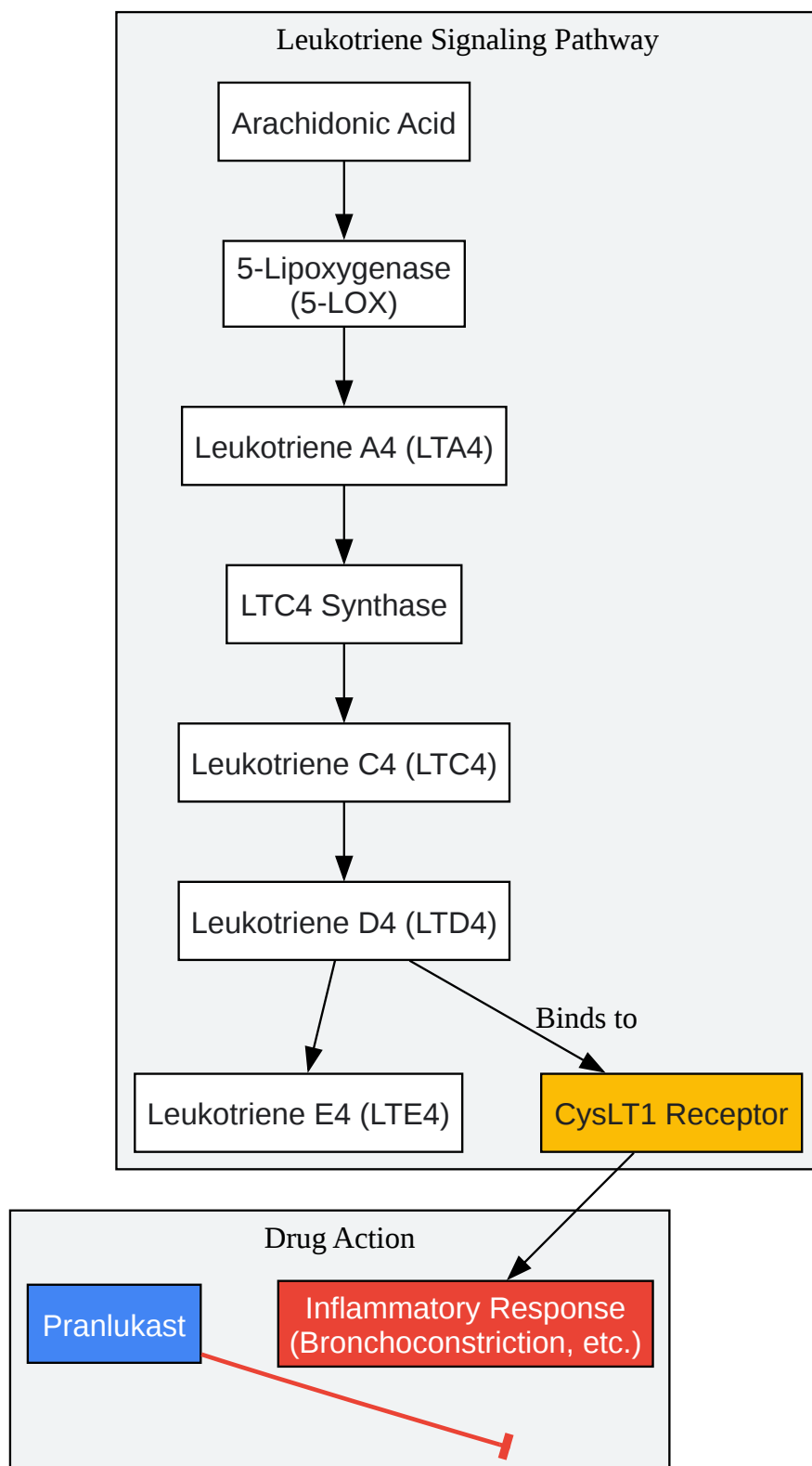
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or Negative ion mode, to be optimized for Pramlukast.
- MRM Transitions: Specific precursor-to-product ion transitions for Pramlukast and **Pramlukast-d4** would be monitored. For example (hypothetical):
 - Pramlukast: Q1 m/z [M+H]⁺ → Q3 m/z [fragment]⁺
 - **Pramlukast-d4**: Q1 m/z [M+H+4]⁺ → Q3 m/z [fragment+4]⁺

Visualizations

Experimental Workflow for Bioanalysis of Pramlukast using Pramlukast-d4



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